Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester
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Overview
Description
Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxyl group at the 3-position and a (4-bromophenyl)methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester typically involves the esterification of 3-hydroxybenzoic acid with (4-bromophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the (4-bromophenyl)methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide can yield a methoxy-substituted product.
Scientific Research Applications
Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 3-hydroxy-, methyl ester: This compound lacks the (4-bromophenyl)methyl group and has different chemical properties and reactivity.
Benzoic acid, 4-bromo-, methyl ester: This compound has a bromine atom at the 4-position of the benzoic acid moiety, resulting in different chemical behavior.
Methyl 3-amino-4-hydroxybenzoate: This compound contains an amino group instead of a bromine atom, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88486-53-7 |
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Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 3-hydroxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8,16H,9H2 |
InChI Key |
RYJNQCCWVCTPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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